molecular formula C13H15NO3 B1343701 tert-Butyl 6-hydroxy-1H-indole-1-carboxylate CAS No. 898746-82-2

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

Cat. No. B1343701
M. Wt: 233.26 g/mol
InChI Key: SIBDMWFBALQFSL-UHFFFAOYSA-N
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Description

Tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a chemical compound that belongs to the family of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the indole ring system can influence the physical and chemical properties of the molecule, as well as its reactivity and potential applications in synthesis.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be complex, involving multiple steps and various reagents. For example, an efficient scalable route for synthesizing enantiomerically pure tert-butyl-substituted azabicycloheptane carboxylates has been described, which could be analogous to the synthesis of tert-butyl indole carboxylates . Additionally, the synthesis of tert-butyl-substituted thienopyridine dicarboxylates involves starting from tert-butyl-substituted piperidine carboxylates, which could provide insights into similar synthetic pathways for tert-butyl indole carboxylates .

Molecular Structure Analysis

The molecular structure of tert-butyl indole carboxylates can be characterized using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For instance, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using X-ray diffraction, which could be similar to the structure of tert-butyl 6-hydroxy-1H-indole-1-carboxylate . The indole ring system is typically planar, and substituents can influence the overall conformation of the molecule .

Chemical Reactions Analysis

Tert-butyl indole carboxylates can undergo various chemical reactions, including substitution, coordination with metal ions, and formation of Schiff bases. For example, p-tert-butylcalix arene hexacarboxylic acid, although not an indole derivative, demonstrates how tert-butyl groups can influence the coordination chemistry with metal ions such as Pb(II) and Sr(II) . Schiff base formation involving tert-butyl-substituted thienopyridine dicarboxylates could also be relevant to the reactivity of tert-butyl indole carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole carboxylates, such as solubility, melting point, and stability, can be influenced by the tert-butyl group and other substituents on the indole ring. Gas-liquid chromatography and mass spectral analysis of carboxylates as tert-butyldimethylsilyl derivatives provide information on the separation and quantitation of carboxylic acids, which could be applicable to tert-butyl indole carboxylates . The presence of tert-butyl groups can also affect the thermal properties and stability of the compound .

Scientific Research Applications

Catalysis and Oxidation Processes

  • Selective Aerobic Oxidation Catalysis : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, has been used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Organic Compounds

  • Palladium-Catalyzed Synthesis : The palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles for synthesizing tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and derivatives has been developed. This process uses PdCl2 as the catalyst, providing a method to produce 3-oxoindolines (Zhou et al., 2017).
  • Synthesis of Indole Derivatives : The asymmetric synthesis of 6-cyanoindole derivatives, crucial intermediates in non-steroidal glucocorticoid receptor modulators, employs tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate. This method has implications for large-scale synthesis and pharmaceutical applications (Sumiyoshi et al., 2011).

Crystallography and Structural Analysis

  • Crystal Structure Elucidation : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its derivatives highlight the molecular packing driven by O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This research provides insights into the structural properties of such compounds (Didierjean et al., 2004).

Synthesis of Heterocyclic Compounds

  • Synthesis of Schiff Base Compounds : The synthesis of 6-tert-butyl3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate, leads to Schiff base compounds with potential applications in pharmaceuticals and material science. These compounds are characterized using spectroscopic methods and X-ray crystallography (Çolak et al., 2021).

Methodology in Organic Synthesis

  • tert-Butyl Esters Synthesis : The synthesis of tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids, achieved by reacting carboxylic acids with tert-butyl trichloroacetimidate, showcases the versatility of tert-butyl derivatives in organic synthesis. This method provides access to various heterocyclic carboxylic acid derivatives (Fritsche et al., 2006).
  • Condensation Reactions : A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, including indoles, using di-tert-butyl dicarbonate (Boc2O), showcases the application of tert-butyl derivatives in synthesizing various nitrogen compounds (Umehara et al., 2016).

Further Applications

  • Metathesis Reactions in Synthesis : Tert-butyl derivatives play a significant role in the synthesis of ring-fused carbazoles, as demonstrated by the use of metathesis reactions in producing indolo[2,3-a]carbazole and other related compounds (Pelly et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H302-H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include wearing protective gloves .

Future Directions

The future directions for “tert-Butyl 6-hydroxy-1H-indole-1-carboxylate” and similar compounds could involve further exploration of their synthesis methods and potential applications, particularly given the biological significance of indole derivatives .

properties

IUPAC Name

tert-butyl 6-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-8,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBDMWFBALQFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646566
Record name tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

CAS RN

898746-82-2
Record name 1,1-Dimethylethyl 6-hydroxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898746-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Taeufer, J Pospech - The Journal of Organic Chemistry, 2020 - ACS Publications
… Following general procedure A, the use of tert-butyl 6-hydroxy-1H-indole-1-carboxylate (2.23 mmol) and pyridine as the base afforded the title compound 1m (675 mg, 1.85 mmol, 82%) …
Number of citations: 14 pubs.acs.org

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